molecular formula C5H6F2O4 B13744785 (4S,5R)-3,3-difluoro-4-hydroxy-5-(hydroxymethyl)oxolan-2-one CAS No. 122111-12-0

(4S,5R)-3,3-difluoro-4-hydroxy-5-(hydroxymethyl)oxolan-2-one

Cat. No.: B13744785
CAS No.: 122111-12-0
M. Wt: 168.10 g/mol
InChI Key: FBXJTMLCLDWDQO-GBXIJSLDSA-N
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Description

(4S,5R)-3,3-difluoro-4-hydroxy-5-(hydroxymethyl)oxolan-2-one is a chemical compound with the molecular formula C5H6F2O4 It is a derivative of oxolan-2-one, featuring both hydroxyl and fluorine substituents

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4S,5R)-3,3-difluoro-4-hydroxy-5-(hydroxymethyl)oxolan-2-one typically involves the fluorination of a suitable precursor, followed by hydroxylation. One common method involves the use of dihydroxyfuranone derivatives as starting materials. The reaction conditions often include the use of fluorinating agents such as diethylaminosulfur trifluoride (DAST) under controlled temperatures to introduce the fluorine atoms. Subsequent hydroxylation can be achieved using oxidizing agents like hydrogen peroxide or catalytic systems.

Industrial Production Methods

Industrial production of this compound may involve more scalable processes, such as continuous flow reactors to ensure consistent quality and yield. The use of automated systems for precise control of reaction parameters, such as temperature, pressure, and reagent concentration, is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

(4S,5R)-3,3-difluoro-4-hydroxy-5-(hydroxymethyl)oxolan-2-one undergoes various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The compound can be reduced to form diols or other reduced derivatives.

    Substitution: The fluorine atoms can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles like amines or thiols can be used for substitution reactions, typically under basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield difluoro-ketones, while reduction can produce difluoro-diols.

Scientific Research Applications

(4S,5R)-3,3-difluoro-4-hydroxy-5-(hydroxymethyl)oxolan-2-one has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules, particularly in the development of fluorinated pharmaceuticals.

    Biology: The compound’s unique properties make it a useful probe in studying enzyme mechanisms and metabolic pathways.

    Industry: It is used in the production of specialty chemicals and materials with enhanced properties, such as increased stability and reactivity.

Mechanism of Action

The mechanism by which (4S,5R)-3,3-difluoro-4-hydroxy-5-(hydroxymethyl)oxolan-2-one exerts its effects involves its interaction with specific molecular targets. The fluorine atoms enhance the compound’s ability to form strong hydrogen bonds and interact with active sites of enzymes or receptors. This can lead to inhibition or activation of biological pathways, depending on the context.

Comparison with Similar Compounds

Similar Compounds

    (4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-one: Lacks the fluorine atoms, resulting in different reactivity and biological activity.

    2-deoxy-D-ribono-1,4-lactone: Similar structure but without fluorine, used in the synthesis of nucleotides and related compounds.

    4-hydroxy-2-quinolones: Different core structure but similar functional groups, used in drug development.

Uniqueness

The presence of fluorine atoms in (4S,5R)-3,3-difluoro-4-hydroxy-5-(hydroxymethyl)oxolan-2-one imparts unique properties, such as increased metabolic stability and altered electronic characteristics, making it a valuable compound in various research and industrial applications.

Properties

CAS No.

122111-12-0

Molecular Formula

C5H6F2O4

Molecular Weight

168.10 g/mol

IUPAC Name

(4S,5R)-3,3-difluoro-4-hydroxy-5-(hydroxymethyl)oxolan-2-one

InChI

InChI=1S/C5H6F2O4/c6-5(7)3(9)2(1-8)11-4(5)10/h2-3,8-9H,1H2/t2-,3+/m1/s1

InChI Key

FBXJTMLCLDWDQO-GBXIJSLDSA-N

Isomeric SMILES

C([C@@H]1[C@@H](C(C(=O)O1)(F)F)O)O

Canonical SMILES

C(C1C(C(C(=O)O1)(F)F)O)O

Origin of Product

United States

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